Isoxazole-4-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3NO3/c6-4(7)3-1-5-8-2-3/h1-2H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYPXTDXYEQEIIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NO1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30214577 | |

| Record name | 4-Isoxazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30214577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6436-62-0 | |

| Record name | 4-Isoxazolecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006436620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Isoxazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30214577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-oxazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

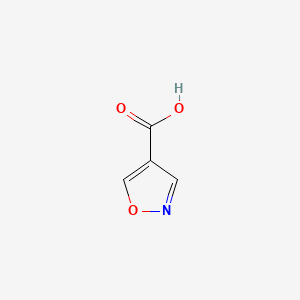

Isoxazole-4-carboxylic acid chemical structure and IUPAC name

An In-Depth Technical Guide to Isoxazole-4-carboxylic Acid: Structure, Synthesis, and Applications

Abstract

This compound (CAS No. 6436-62-0) is a pivotal heterocyclic compound featuring a five-membered isoxazole ring with a carboxylic acid functional group at the C4 position.[1] This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, synthesis methodologies, and its significant role as a versatile building block in medicinal chemistry and drug discovery. We will explore the causality behind synthetic strategies and highlight its application in the development of therapeutic agents, grounded in authoritative scientific literature.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is considered a "privileged scaffold" in medicinal chemistry.[2] Its unique electronic properties, metabolic stability, and ability to act as a bioisosteric replacement for other functional groups have led to its incorporation into numerous clinically approved drugs.[3] Compounds containing the isoxazole moiety exhibit a wide spectrum of biological activities, including anti-inflammatory, antibacterial, anticancer, and anti-HIV effects.[2][3][4] this compound, in particular, serves as a crucial and highly versatile intermediate for the synthesis of more complex, biologically active molecules, making a thorough understanding of its properties and synthesis essential for researchers in drug development.[1]

Molecular Identity and Physicochemical Properties

A precise understanding of a molecule's structure and physical characteristics is foundational to its application in synthetic and medicinal chemistry.

Chemical Structure and IUPAC Nomenclature

This compound possesses the molecular formula C₄H₃NO₃ and a molecular weight of 113.07 g/mol .[1][5] The core of the molecule is the 1,2-oxazole ring system, with the carboxylic acid group (-COOH) attached to the fourth carbon atom.[1]

The systematic International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1,2-oxazole-4-carboxylic acid .[1][6] It is also commonly referred to as 4-isoxazolecarboxylic acid.[1][6] Its unique identifier in the Chemical Abstracts Service is CAS Registry Number 6436-62-0.[1][5][7]

Caption: 2D Chemical Structure of 1,2-oxazole-4-carboxylic acid.

Physicochemical Characteristics

The physical and chemical properties of this compound dictate its handling, reactivity, and formulation potential. It is a solid at room temperature with well-defined thermal properties.[1] A summary of its key properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 6436-62-0 | [1][5][7] |

| Molecular Formula | C₄H₃NO₃ | [1][5] |

| Molecular Weight | 113.07 g/mol | [1][5] |

| Appearance | Solid | [1][5] |

| Melting Point | 123-124 °C | [1] |

| Predicted Boiling Point | ~321.2 ± 15.0 °C | [1] |

| Predicted pKa | 3.22 ± 0.10 | [1] |

| SMILES | C1=C(C=NO1)C(=O)O | [1] |

| InChI Key | LYPXTDXYEQEIIN-UHFFFAOYSA-N | [1][5] |

Synthesis and Mechanistic Insights

The synthesis of the this compound scaffold is a critical process for its subsequent use in drug discovery pipelines. The choice of synthetic route is often dictated by the desired substitution pattern, scalability, and avoidance of isomeric impurities.

Synthetic Strategy Overview

The construction of the isoxazole ring is typically achieved through two primary strategies: the 1,3-dipolar cycloaddition of nitrile oxides with alkynes, or the condensation of hydroxylamine with a three-carbon component like a 1,3-dicarbonyl compound.[8] A common and effective laboratory-scale approach for substituted isoxazole-4-carboxylic acids involves the cyclization of a β-ketoester derivative with hydroxylamine, followed by functional group manipulations. A patent describes a high-regioselectivity method starting from a 3-substituted-3-oxopropionate, which undergoes cyclization with hydroxylamine hydrochloride.[9] This approach is advantageous as it minimizes the formation of unwanted isomers, a common challenge in heterocyclic synthesis.[9][10]

Caption: Generalized workflow for the synthesis of this compound derivatives.

Experimental Protocol: Synthesis of a 3-Substituted this compound

This protocol is a generalized representation based on methodologies described in the literature for preparing substituted isoxazole-4-carboxylic acids.[9][11]

Objective: To synthesize a 3-substituted-5-methylthis compound.

Materials:

-

Appropriate aldehyde (1.0 eq)

-

Hydroxylamine hydrochloride (4.0 eq)

-

Sodium acetate (2.0 eq)

-

Ethyl acetoacetate (2.0 eq)

-

Anhydrous zinc chloride (catalytic amount)

-

Ethanol

-

Deionized water

-

Sodium hydroxide solution (e.g., 2M)

-

Hydrochloric acid (e.g., 6M)

-

Ethyl acetate for extraction

Procedure:

-

Oxime Formation: a. Dissolve the starting aldehyde (1.0 eq) in ethanol. b. In a separate flask, prepare an aqueous solution of hydroxylamine hydrochloride (4.0 eq) and sodium acetate (2.0 eq). c. Add the ethanolic aldehyde solution to the aqueous hydroxylamine solution. d. Heat the mixture at 80-90 °C for 30 minutes.[11] e. Cool the reaction mixture in an ice bath. The corresponding oxime will precipitate. f. Collect the solid by vacuum filtration and recrystallize from ethanol to purify.

-

Cyclization and Ester Formation: a. In a round-bottom flask, mix the purified oxime (1.0 eq), ethyl acetoacetate (2.0 eq), and a catalytic amount of anhydrous zinc chloride. b. Heat the mixture gradually without solvent for approximately 1 hour.[11] The reaction progress can be monitored by Thin Layer Chromatography (TLC). c. After cooling, the crude product (ethyl 3,5-disubstituted-isoxazole-4-carboxylate) is obtained. Purify using column chromatography if necessary.

-

Hydrolysis to Carboxylic Acid: a. Dissolve the crude ester from the previous step in a suitable solvent (e.g., ethanol). b. Add an aqueous solution of sodium hydroxide (excess) and heat the mixture to reflux for 2-4 hours until TLC indicates complete consumption of the starting ester. c. Cool the reaction to room temperature and remove the organic solvent under reduced pressure. d. Acidify the remaining aqueous solution carefully with hydrochloric acid to a pH of 2-3. e. The desired this compound will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Applications in Drug Discovery and Chemical Biology

The this compound scaffold is a cornerstone in the synthesis of a multitude of pharmacologically active agents. Its bifunctional nature—a reactive carboxylic acid handle and a stable heterocyclic ring—allows for its facile incorporation into larger, more complex molecular architectures.[3][4]

Role as a Key Synthetic Intermediate

This compound and its derivatives are highly valued as intermediates.[1] The carboxylic acid group provides a reactive site for amide bond formation, esterification, or reduction, enabling the extension of the molecular structure. This is exemplified in the synthesis of leflunomide, an immunosuppressive drug, which utilizes a 5-methylthis compound intermediate.[10][12]

Furthermore, derivatives like 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA) are being explored as unnatural β-amino acids for incorporation into peptides.[3] This creates novel peptide hybrids (peptidomimetics) with potentially enhanced stability and unique biological activities, opening new avenues in drug design.[3][4]

Bioactive Molecules and Therapeutic Areas

The isoxazole ring itself is associated with a broad range of biological targets.[3] Its presence in a molecule can confer potent and selective activity.

-

Anti-inflammatory: Drugs like Parecoxib, a COX-2 inhibitor, feature the isoxazole core, highlighting its importance in developing anti-inflammatory agents.[3]

-

Antibacterial: Sulfamethoxazole, a widely used sulfonamide antibiotic, contains an isoxazole ring, demonstrating its utility in combating bacterial infections.[11]

-

Anticancer & Immunomodulatory: The isoxazole scaffold is integral to numerous compounds investigated for their anticancer and immunomodulatory properties.[2][3]

The ability to readily synthesize derivatives from this compound allows for the systematic exploration of structure-activity relationships (SAR), a critical process in optimizing lead compounds during drug development.

Conclusion

This compound is more than a simple heterocyclic compound; it is a fundamental building block that has enabled significant advances in medicinal chemistry and materials science. Its well-defined structure, predictable reactivity, and the diverse biological activities associated with its derivatives underscore its continued importance. The synthetic methodologies, while established, continue to be refined to improve yield, regioselectivity, and environmental footprint. For researchers and drug development professionals, a deep understanding of the chemistry and potential of this compound is essential for designing the next generation of innovative therapeutic agents.

References

- 1. Buy this compound | 6436-62-0 [smolecule.com]

- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. 1,2-Oxazole-4-carboxylic acid | C4H3NO3 | CID 3014488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CAS 6436-62-0 | this compound - Synblock [synblock.com]

- 8. researchgate.net [researchgate.net]

- 9. CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid - Google Patents [patents.google.com]

- 10. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]

- 11. Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 5-Methylthis compound | C5H5NO3 | CID 1425240 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Isoxazole-4-Carboxylic Acid Moiety: A Cornerstone Scaffold for Modern Medicinal Chemistry

Abstract

The isoxazole ring is a five-membered heterocycle that has become a mainstay in medicinal chemistry, valued for its versatile synthetic accessibility and its ability to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1][2] When functionalized with a carboxylic acid at the 4-position, this scaffold transforms into a highly adaptable pharmacophore with a distinct electronic and steric profile. This guide provides an in-depth exploration of the isoxazole-4-carboxylic acid core, synthesizing field-proven insights into its synthesis, mechanism of action, structure-activity relationships (SAR), and its pivotal role in the development of therapeutics across multiple disease areas, including inflammation, oncology, and infectious diseases. We will dissect the causality behind its strategic implementation in drug design, supported by detailed experimental protocols and case studies of clinically relevant molecules.

The this compound Core: A Privileged Scaffold in Drug Design

The isoxazole heterocycle, with its adjacent nitrogen and oxygen atoms, offers a unique combination of features that medicinal chemists can exploit.[3] It is an electron-rich aromatic system, yet the weak N-O bond can be susceptible to cleavage under certain conditions, a property that can be leveraged in pro-drug strategies.[4] The addition of a carboxylic acid group at the C-4 position introduces a critical interaction point. This moiety can act as a hydrogen bond donor and acceptor, chelate metal ions, or form salt bridges with basic residues in biological targets, such as the lysine and glutamate residues in the TTR tetramer binding site.[3]

The planar geometry of the isoxazole ring, combined with the carboxylic acid, creates a rigid and well-defined structural unit.[5] This rigidity can be advantageous for optimizing binding affinity by reducing the entropic penalty upon binding to a target. Furthermore, the this compound scaffold is a recognized bioisostere for other functional groups, capable of mimicking the spatial and electronic properties of a carboxylic acid while offering a different metabolic profile and improved cell permeability.[6][7] Its derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and immunomodulatory effects.[8][9][10]

Caption: General structure of the this compound core.

Synthetic Strategies: From Bench to Pipeline

The construction of the this compound core is achievable through several robust synthetic routes. The choice of strategy is often dictated by the desired substitution pattern at the C3 and C5 positions.

A prevalent and highly effective method involves the cyclization of a β-keto ester with hydroxylamine, followed by subsequent functionalization.[5][11] Another powerful technique is the domino isomerization of 4-acyl-5-methoxyisoxazoles, which can be catalyzed by Fe(II) to yield isoxazole-4-carboxylic esters in good yields.[12][13] This method offers a controlled pathway to complex derivatives and has been mechanistically studied using DFT calculations.[12][14]

A general and high-regioselectivity synthesis has been developed starting from 3-substituted-3-oxopropionates.[15] This multi-step process involves cyclization with hydroxylamine hydrochloride, acetalization, and a subsequent ring-opening/re-closing cascade to furnish the final C4-carboxylated product.[15] This approach avoids the formation of isomers and is suitable for large-scale production.[15]

Caption: A common workflow for synthesizing isoxazole-4-carboxylic acids.

Therapeutic Applications & Mechanistic Insights

The this compound scaffold is a key component in drugs targeting a diverse range of diseases. Its utility stems from its ability to orient substituents into optimal binding conformations and to engage in critical interactions with target proteins.

Anti-inflammatory and Analgesic Agents

Isoxazole derivatives have been extensively investigated as anti-inflammatory and analgesic agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[11] Valdecoxib, a selective COX-2 inhibitor, features an isoxazole ring, highlighting the scaffold's compatibility with this target class.[4] Novel isoxazole-4-carboxamide derivatives have been synthesized and shown to possess moderate, non-opioid receptor-mediated analgesic activity.[11][16] Docking studies of these compounds against COX-1 and COX-2 reveal key binding interactions, with binding energies ranging from -7.5 to -9.7 kcal/mol, suggesting a favorable interaction profile.[16]

Caption: Inhibition of prostaglandin synthesis by isoxazole derivatives.

Oncology

In oncology, isoxazole-containing compounds have emerged as promising anticancer agents through various mechanisms.[2][8] Derivatives have been designed as inhibitors of Heat Shock Protein 90 (HSP90), tubulin polymerization, and BET bromodomains.[2] The immunomodulatory drug Leflunomide, which is used to treat rheumatoid arthritis, is synthesized from a 5-methylthis compound intermediate and also exhibits antiproliferative activity.[10][17] More recently, trisubstituted isoxazoles have been developed as potent and selective allosteric ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt (RORγt), a key therapeutic target for autoimmune diseases and certain cancers.[18]

Infectious Diseases

The isoxazole core is integral to several antibacterial drugs, including sulfamethoxazole and oxacillin.[4] This success has spurred the development of novel this compound derivatives against modern drug-resistant pathogens. A series of isoxazole-carboxylic acid methyl ester-based quinoline derivatives were synthesized and showed potent activity against both drug-susceptible and drug-resistant Mycobacterium tuberculosis (Mtb).[19] Lead compounds in this class exhibited MIC values as low as 0.12 µg/mL against Mtb H37Rv and 0.25-0.5 µg/mL against drug-resistant strains, with a high selectivity index (>80).[19] Other urea and thiourea derivatives of isoxazole esters also displayed potent anti-Mtb activity, with MICs down to 0.25 µg/mL.[20]

Structure-Activity Relationship (SAR) Studies

Systematic modification of the this compound core has yielded critical insights into the structural requirements for biological activity. A notable example is the SAR exploration of allosteric RORγt ligands.[18]

In these studies, the central isoxazole scaffold anchors the molecule in an allosteric binding pocket. The C4-carboxylic acid moiety is crucial for activity, forming key interactions with the receptor. SAR studies revealed that:

-

C3 Substituent : Small, aromatic, or heteroaromatic groups are generally favored.

-

C5 Substituent : A methyl group is often optimal, but other small alkyl groups can be tolerated.

-

C4 Linker/Substituent : The nature of the group attached to the carboxylic acid is critical. For instance, in the RORγt series, an amide linkage to a benzoic acid was found to be optimal, while replacing the amide with a thioether significantly decreased potency.[18] Introduction of a fluorine substituent at the ortho position of the terminal benzoic acid proved detrimental to activity.[18]

These findings underscore the importance of the precise spatial arrangement of functional groups around the rigid isoxazole core to achieve high-potency and selective target engagement.

| Compound Series | Target | Key SAR Findings | Potency Range | Reference |

| Isoxazole-4-Carboxamides | COX-1/COX-2 | Methoxy substitution on the C3-phenyl ring (compound B2) enhanced analgesic activity. | Moderate (in vivo) | [11][16] |

| Trisubstituted Isoxazoles | RORγt | Amide linker at C4 is superior to thioether. Ortho-fluoro on terminal phenyl reduces potency. | IC50: nM to µM | [18] |

| Isoxazole-Quinoline Esters | Mtb | C2-quinoline substitution is critical. Specific substitutions on the quinoline ring modulate potency against drug-resistant strains. | MIC: 0.12 - 8 µg/mL | [19] |

| Isoxazole-Urea Esters | Mtb | 3,4-Dichlorophenyl urea substitution provided the highest potency. | MIC: 0.25 - >64 µg/mL | [20] |

| Table 1: Summary of Structure-Activity Relationship Data for this compound Derivatives |

Case Study: Leflunomide

Leflunomide is an FDA-approved isoxazole-containing drug used for the treatment of rheumatoid arthritis.[10] While the final drug is an isoxazole-4-carboxamide, its synthesis critically relies on the 5-methylthis compound intermediate.[17] Leflunomide is a pro-drug that undergoes ring-opening in vivo to its active metabolite, teriflunomide, which inhibits the enzyme dihydroorotate dehydrogenase (DHODH), thereby blocking pyrimidine synthesis and inhibiting the proliferation of lymphocytes. This case demonstrates the utility of the isoxazole scaffold not just as a pharmacophore for target binding but also as a latent reactive species in a pro-drug strategy.

Experimental Protocols

To ensure the practical applicability of this guide, we provide validated, step-by-step methodologies for key experimental workflows.

Synthesis of 3-(4-methoxyphenyl)-5-methylthis compound

This protocol is adapted from established methods for synthesizing 3-substituted isoxazole-4-carboxylic acids.[11][16]

Step 1: Synthesis of 4-methoxybenzaldehyde oxime

-

Dissolve hydroxylamine hydrochloride (0.08 mol) and sodium acetate (0.04 mol) in a minimal amount of water.

-

Add a solution of 4-methoxybenzaldehyde (0.02 mol) in ethanol to the aqueous solution.

-

Heat the reaction mixture at 80–90 °C for 30 minutes.

-

Cool the mixture to room temperature. The solid oxime will precipitate.

-

Collect the solid by filtration and recrystallize from ethanol to yield the pure oxime.

Step 2: Synthesis of Ethyl 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylate

-

In a round-bottom flask, mix the 4-methoxybenzaldehyde oxime (1 mmol), ethyl acetoacetate (2 mmol), and a catalytic amount of anhydrous zinc chloride (0.1 mmol).

-

Heat the mixture gradually without solvent for approximately 1 hour until the reaction is complete (monitor by TLC).

-

Cool the mixture and purify the resulting crude ester by column chromatography (silica gel, ethyl acetate/petroleum ether gradient) to obtain the pure ethyl ester.

Step 3: Hydrolysis to 3-(4-methoxyphenyl)-5-methylthis compound

-

Dissolve the purified ethyl ester in a mixture of ethanol and 10% aqueous sodium hydroxide solution.

-

Stir the mixture at room temperature or gentle heat until the hydrolysis is complete (monitor by TLC).

-

Remove the ethanol under reduced pressure.

-

Acidify the remaining aqueous solution to pH 2-3 with dilute hydrochloric acid.

-

The carboxylic acid product will precipitate. Collect the solid by filtration, wash with cold water, and dry to yield the final product.

In Vitro RORγt Inhibition Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the ability of a test compound to inhibit the binding of a coactivator peptide to the RORγt ligand-binding domain (LBD).[18]

-

Reagents and Materials :

-

His-tagged RORγt-LBD

-

Biotinylated SRC1-4 coactivator peptide

-

Europium-labeled anti-His antibody (donor)

-

Streptavidin-Allophycocyanin (APC) conjugate (acceptor)

-

Assay Buffer: PBS, 0.1% BSA, 5 mM DTT

-

Test compounds (this compound derivatives) dissolved in DMSO.

-

-

Procedure :

-

Prepare serial dilutions of the test compounds in DMSO. Further dilute into assay buffer to the desired final concentrations (final DMSO concentration should be ≤1%).

-

In a 384-well microplate, add 5 µL of the diluted test compound.

-

Add 5 µL of a solution containing His-tagged RORγt-LBD and Biotin-SRC1-4 peptide in assay buffer.

-

Add 5 µL of a solution containing the Eu-anti-His antibody and Streptavidin-APC in assay buffer.

-

Incubate the plate in the dark at room temperature for 1-2 hours.

-

Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm (acceptor) and 620 nm (donor) after excitation at 320 nm.

-

Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 620 nm).

-

Plot the TR-FRET ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Conclusion and Future Perspectives

The this compound scaffold is a testament to the power of heterocyclic chemistry in modern drug discovery. Its unique structural and electronic properties have enabled the development of a diverse array of bioactive molecules.[1][2] The synthetic tractability of this core allows for extensive SAR studies, leading to the fine-tuning of potency, selectivity, and pharmacokinetic profiles.[4] Current research continues to expand its applications, with new derivatives being explored as antitubercular agents, selective receptor modulators, and novel anticancer therapies.[18][19][20] The future of this privileged scaffold lies in its application to increasingly complex biological targets and the development of multi-targeted agents to address unmet medical needs.

References

- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. The recent progress of isoxazole in medicinal chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 3. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buy this compound | 6436-62-0 [smolecule.com]

- 6. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. The recent progress of isoxazole in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Exploration of Isoxazole-Carboxylic Acid Methyl Ester Based 2-Substituted Quinoline Derivatives as Promising Antitubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Isoxazole carboxylic acid methyl ester-based urea and thiourea derivatives as promising antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Isoxazole-4-carboxylic Acid as a Pharmacophore

Introduction: The Privileged Scaffold in Modern Drug Discovery

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a "privileged scaffold" in medicinal chemistry.[1] Its unique electronic characteristics, metabolic stability, and its capacity to serve as a bioisostere for other functional groups have established it as a fundamental component in the creation of novel therapeutics.[1] Within this versatile chemical family, isoxazole-4-carboxylic acid and its derivatives have emerged as a particularly fruitful pharmacophore, demonstrating a broad spectrum of biological activities. These compounds have shown promise in developing treatments for a range of conditions, including cancer, inflammation, neurological disorders, and infectious diseases.[2][3]

This technical guide offers an in-depth exploration of the this compound core, designed for researchers, scientists, and professionals in drug development. We will delve into the physicochemical properties that underpin its biological activity, survey key synthetic methodologies, and examine its diverse mechanisms of action across various therapeutic targets.

I. Physicochemical Properties and Molecular Architecture

The this compound moiety possesses a unique combination of structural and electronic features that are critical to its function as a pharmacophore.

Structural Features

The core structure consists of a five-membered isoxazole ring with a carboxylic acid group at the 4-position.[4] This arrangement results in a planar geometry that influences how the molecule interacts with biological targets.[4] The molecular formula is C₄H₃NO₃, and it has a molecular weight of 113.07 g/mol .[4]

Key Physicochemical Parameters

| Property | Value | Significance in Drug Design |

| pKa | 3.22 ± 0.10 (predicted) | The electron-withdrawing nature of the isoxazole ring makes the carboxylic acid more acidic than simple aliphatic carboxylic acids. This influences the ionization state at physiological pH, which is crucial for target binding and solubility.[4] |

| LogP | 0.37 (reported) | This value indicates moderate lipophilicity, suggesting a balance between aqueous solubility and the ability to cross cell membranes.[4] |

| Melting Point | 123-124°C | Provides an indication of the compound's stability and purity.[4] |

| Boiling Point | 321.2 ± 15.0°C (predicted) | Relevant for synthetic and purification processes.[4] |

| Density | 1.449 ± 0.06 g/cm³ (predicted) | A fundamental physical property of the compound.[4] |

The Role of Bioisosterism

A critical concept in understanding the utility of the this compound pharmacophore is bioisosterism. This principle involves the substitution of atoms or groups within a molecule with other atoms or groups that have similar physical or chemical properties, with the goal of creating a new compound with improved biological activity or a more favorable pharmacokinetic profile.[5][6] The isoxazole ring itself can act as a bioisostere for other functional groups, and the carboxylic acid can be replaced by surrogates to modulate properties like acidity, polarity, and metabolic stability.[1][5] For example, replacing a carboxylic acid with a tetrazole ring has been shown to improve oral bioavailability and metabolic stability in some drug candidates.[7][8]

II. Synthetic Strategies: Building the Isoxazole Core

The construction of the this compound scaffold can be achieved through several synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

General Synthesis of 3-Substituted-4-Isoxazole Carboxylic Acids

A common and efficient method for preparing 3-substituted-4-isoxazole carboxylic acids with high regioselectivity involves a multi-step process:[9]

-

Cyclization: A 3-substituted-3-oxopropionate is treated with hydroxylamine hydrochloride and a base in water to form a 3-substituted-4-isoxazole-5-ketone.

-

Acetalization: The resulting ketone is reacted with N,N-dimethylformamide dimethyl acetal to yield a 4-dimethylaminomethylene-3-substituted-4-hydrogen-isoxazol-5-ketone.

-

Ring Opening and Re-closure: The lactone is then hydrolyzed under basic conditions, leading to ring opening, followed by re-closure of the ring.

-

Acidification: Finally, acidification of the reaction mixture affords the desired 3-substituted-4-isoxazole carboxylic acid.[9]

This method is advantageous due to its mild reaction conditions and high yields, making it suitable for large-scale production.[9]

Fe(II)-Catalyzed Isomerization

Another innovative approach involves the Fe(II)-catalyzed isomerization of 4-acyl-5-methoxy- or 5-aminoisoxazoles. This reaction, conducted in dioxane at 105°C, leads to the formation of isoxazole-4-carboxylic esters and amides in good yields.[10] This method proceeds through a transient 2-acyl-2-(methoxycarbonyl)-2H-azirine intermediate, which can be isolated under milder conditions.[10]

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Buy this compound | 6436-62-0 [smolecule.com]

- 5. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. drughunter.com [drughunter.com]

- 9. CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid - Google Patents [patents.google.com]

- 10. pubs.acs.org [pubs.acs.org]

The Isoxazole Scaffold: A Cornerstone in Modern Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a privileged scaffold in the landscape of medicinal chemistry.[1][2][3][4] Its unique physicochemical properties, including metabolic stability and the capacity for diverse non-covalent interactions, have cemented its role in the development of novel therapeutics.[1][5] This guide provides a comprehensive technical overview of the isoxazole core, delving into its fundamental characteristics, synthetic accessibility, and multifaceted pharmacological applications. We will explore the causality behind its widespread use, from its role as a versatile bioisostere to its incorporation in a multitude of FDA-approved drugs.[6] This document is intended to serve as a foundational resource for researchers and professionals engaged in the intricate process of drug discovery and development.

The Isoxazole Moiety: A Profile of a Privileged Scaffold

The isoxazole ring is an aromatic, five-membered heterocycle with the molecular formula C₃H₃NO.[7] Its structure, featuring an oxygen atom adjacent to a nitrogen atom, imparts a unique set of electronic and steric properties that are highly advantageous in drug design.[7][8] The arrangement of heteroatoms influences the ring's electron distribution, creating opportunities for hydrogen bonding, dipole-dipole interactions, and π-π stacking with biological targets.[9]

dot graph "Isoxazole_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];

N1 [label="N", pos="0,1!", fontcolor="#EA4335"]; O1 [label="O", pos="-0.87,-0.5!", fontcolor="#4285F4"]; C3 [label="C", pos="0.87,-0.5!"]; C4 [label="C", pos="0.53,-1.3!"]; C5 [label="C", pos="-0.53,-1.3!"];

N1 -- O1; O1 -- C5; C5 -- C4; C4 -- C3; C3 -- N1; } caption: "General structure of the isoxazole ring."

Key Physicochemical Characteristics:

| Property | Significance in Drug Design |

| Aromaticity | Confers planarity and stability, facilitating π-stacking interactions with protein residues. |

| Dipole Moment | The presence of nitrogen and oxygen atoms creates a significant dipole moment, enhancing solubility and enabling polar interactions. |

| Metabolic Stability | The isoxazole ring is generally resistant to metabolic degradation, contributing to improved pharmacokinetic profiles.[5] |

| Synthetic Versatility | The scaffold allows for substitution at multiple positions, enabling fine-tuning of steric and electronic properties for optimal target engagement.[2][3][4] |

Synthetic Strategies: Building the Isoxazole Core

The construction of the isoxazole ring can be achieved through various synthetic methodologies, with 1,3-dipolar cycloaddition reactions being a cornerstone approach.[10] Recent advancements have also focused on developing more efficient and environmentally friendly "green" synthetic routes.[2][3][4][11]

Classical Synthesis via Chalcone Intermediates

A widely employed method for synthesizing substituted isoxazoles involves the use of chalcone precursors.[7][12]

Experimental Protocol: Synthesis of Isoxazole Derivatives from Chalcones

-

Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation)

-

Equimolar amounts of a substituted acetophenone and a substituted benzaldehyde are dissolved in ethanol.[13]

-

An aqueous solution of sodium hydroxide is added dropwise to the stirred mixture.[7]

-

The reaction is stirred at room temperature for several hours until the formation of a precipitate (the chalcone) is observed.[13]

-

The product is filtered, washed with water, and recrystallized from a suitable solvent like ethanol.[12]

-

-

Step 2: Cyclization to Isoxazole

-

The synthesized chalcone is dissolved in ethanol.

-

Hydroxylamine hydrochloride and a base (e.g., sodium acetate or potassium hydroxide) are added to the solution.[12][13]

-

The mixture is refluxed for several hours.[13]

-

Upon cooling, the reaction mixture is poured into ice-water, and the resulting precipitate (the isoxazole derivative) is filtered, washed, and purified by recrystallization.[13]

-

dot graph "Chalcone_to_Isoxazole_Synthesis" { graph [rankdir="LR", splines=ortho]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

Acetophenone [label="Substituted\nAcetophenone"]; Benzaldehyde [label="Substituted\nBenzaldehyde"]; Base [label="Base (e.g., NaOH)", shape=ellipse, fillcolor="#FFFFFF"]; Chalcone [label="Chalcone Intermediate"]; Hydroxylamine [label="Hydroxylamine\nHydrochloride", shape=ellipse, fillcolor="#FFFFFF"]; Base2 [label="Base (e.g., KOAc)", shape=ellipse, fillcolor="#FFFFFF"]; Isoxazole [label="Substituted\nIsoxazole"];

{rank=same; Acetophenone; Benzaldehyde;} Acetophenone -> Chalcone [label=" Claisen-Schmidt\nCondensation "]; Benzaldehyde -> Chalcone; Base -> Chalcone [style=invis]; Chalcone -> Isoxazole [label=" Cyclization "]; Hydroxylamine -> Isoxazole; Base2 -> Isoxazole [style=invis]; } caption: "General workflow for isoxazole synthesis via chalcones."

Modern and Green Synthetic Approaches

In line with the principles of green chemistry, recent research has focused on developing more sustainable methods for isoxazole synthesis. These include:

-

Microwave-assisted synthesis: This technique often leads to shorter reaction times, higher yields, and increased product purity compared to conventional heating methods.[14]

-

Ultrasonic irradiation: Sonochemistry has emerged as an eco-friendly alternative that can enhance reaction rates and yields, often in aqueous media, thus avoiding the use of hazardous organic solvents.[11]

-

One-pot multi-component reactions: These strategies improve efficiency by combining several reaction steps into a single procedure, reducing waste and simplifying purification processes.[11]

The Isoxazole Scaffold in Action: A Multifaceted Pharmacophore

The versatility of the isoxazole ring is evident in the broad spectrum of pharmacological activities exhibited by its derivatives.[2][3][4][7][14]

Anti-inflammatory Agents

A significant number of isoxazole-containing compounds exhibit potent anti-inflammatory properties.[7][15] A prime example is Valdecoxib , a selective COX-2 inhibitor.[7][15][16] The isoxazole moiety is a key feature of this class of drugs, contributing to their selective binding to the COX-2 enzyme's active site and subsequent inhibition of prostaglandin synthesis.[16]

dot graph "COX2_Inhibition" { graph [rankdir="LR"]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

ArachidonicAcid [label="Arachidonic Acid"]; COX2 [label="COX-2 Enzyme", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Prostaglandins [label="Prostaglandins"]; Inflammation [label="Inflammation & Pain", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Valdecoxib [label="Valdecoxib\n(Isoxazole-containing)", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

ArachidonicAcid -> COX2; COX2 -> Prostaglandins; Prostaglandins -> Inflammation; Valdecoxib -> COX2 [label="Inhibits", arrowhead=tee]; } caption: "Mechanism of COX-2 inhibition by isoxazole-containing drugs."

Anticancer Therapeutics

Isoxazole derivatives have emerged as promising candidates in oncology, demonstrating a range of anticancer activities through diverse mechanisms.[1][17][18] These mechanisms include:

-

Induction of apoptosis: Many isoxazole compounds have been shown to trigger programmed cell death in cancer cells.[18][19]

-

Enzyme inhibition: They can act as inhibitors of key enzymes involved in cancer cell proliferation and survival, such as heat shock protein 90 (HSP90) and topoisomerase.[18][20]

-

Disruption of signaling pathways: Isoxazole-containing molecules can interfere with crucial cellular signaling pathways, like the Wnt and Hedgehog pathways, leading to cell cycle arrest.[16]

Table of Representative Anticancer Isoxazole Derivatives:

| Compound/Class | Mechanism of Action | Target Cancer Types |

| NVP-AUY922 & derivatives | HSP90 Inhibition | Lung and Breast Cancer[20] |

| KRIBB3 | Inhibition of tumor cell migration, impact on tubulin polymerization | Various cancer types[20] |

| Indole-containing isoxazoles | sPLA2 inhibitory activity | Breast and Prostate Cancer[20] |

Antibacterial and Antimicrobial Agents

The isoxazole scaffold is a core component of several clinically important antibacterial drugs.[2][3][4][7] This includes β-lactamase resistant penicillins and sulfonamides.

-

β-Lactamase Resistant Antibiotics: Cloxacillin, Dicloxacillin, and Flucloxacillin are examples of isoxazolyl penicillins that are effective against bacteria that produce β-lactamase enzymes.[14]

-

Sulfonamides: Sulfamethoxazole and Sulfisoxazole are widely used antibacterial agents that incorporate the isoxazole ring.[2][14]

The presence of specific substituents on the isoxazole ring, such as methoxy, dimethylamino, and halogen groups, has been shown to enhance antibacterial activity against both Gram-positive and Gram-negative bacteria.[7]

Central Nervous System (CNS) Active Agents

Isoxazole derivatives have also demonstrated significant potential in the treatment of neurological and psychiatric disorders.[21]

-

Anticonvulsants: Zonisamide is an antiepileptic drug that features an isoxazole ring.[14]

-

Antidepressants: Isocarboxazid, a monoamine oxidase inhibitor, is used to treat depression and anxiety.[14]

-

Neuroprotective Agents: Certain isoxazole derivatives are being investigated for their ability to protect neurons from damage associated with oxidative stress, a factor in neurodegenerative diseases like Alzheimer's and Parkinson's.[22][23]

Isoxazole as a Bioisostere: A Strategy for Drug Optimization

Bioisosterism, the replacement of a functional group with another that retains similar physical and chemical properties, is a powerful strategy in drug design. The isoxazole ring is frequently employed as a bioisostere for other functionalities, such as:

-

Carboxylic Acids: The 3-hydroxyisoxazole moiety can serve as a planar bioisostere for the carboxylic acid group, exhibiting a similar pKa.[24] This substitution can improve pharmacokinetic properties while maintaining biological activity.

-

Other Heterocycles: The isoxazole ring has been used to replace other heterocyclic systems, such as in the development of potent nicotinic acetylcholine receptor agonists where it served as a bioisostere for the pyridine ring of epibatidine.[25][26]

This bioisosteric replacement can lead to improved affinity, selectivity, and metabolic stability of the drug candidate.[25]

Future Perspectives and Conclusion

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 8. ijpca.org [ijpca.org]

- 9. The recent progress of isoxazole in medicinal chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 10. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. espublisher.com [espublisher.com]

- 18. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Isoxazole derivatives as anticancer agents_Chemicalbook [chemicalbook.com]

- 21. Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research - PMC [pmc.ncbi.nlm.nih.gov]

- 22. nbinno.com [nbinno.com]

- 23. Isoxazole substituted chromans against oxidative stress-induced neuronal damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Bioisosteric replacement strategy for the synthesis of 1-azacyclic compounds with high affinity for the central nicotinic cholinergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Design and synthesis of isoxazole containing bioisosteres of epibatidine as potent nicotinic acetylcholine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

The Isoxazole-4-Carboxylic Acid Scaffold: A Technical Guide to its Natural Manifestations and Scientific Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry, appearing in numerous synthetic pharmaceuticals.[1][2] However, the isoxazole moiety, and specifically those bearing a carboxylic acid functionality, also has fascinating origins in the natural world. This technical guide provides an in-depth exploration of isoxazole-4-carboxylic acid and its naturally occurring analogs, with a primary focus on the neuroactive fungal metabolite, ibotenic acid. We will delve into the natural sources, biosynthetic pathways, and pharmacological activities of these compounds. Furthermore, this guide will furnish detailed experimental protocols for the isolation, characterization, and synthesis of these molecules, providing a comprehensive resource for researchers in natural product chemistry, neuropharmacology, and drug discovery.

Introduction: The Isoxazole Moiety in Nature's Arsenal

While the isoxazole ring is a common feature in synthetic drugs, its presence in natural products is more selective, often leading to compounds with potent and specific biological activities.[1] The focus of this guide is on this compound and its analogs, a class of compounds characterized by the isoxazole core appended with a carboxylic acid group. The most prominent and well-studied natural analog is ibotenic acid, an excitatory amino acid found in mushrooms of the Amanita genus.[3] Another related natural product is tricholomic acid, found in Tricholoma muscarium, which also interacts with glutamate receptors.[4] Understanding the natural origins and biological roles of these molecules provides valuable insights for the design of novel therapeutic agents.

Ibotenic Acid: A Case Study of a Naturally Occurring Isoxazole Carboxylic Acid Analog

Ibotenic acid, chemically known as (S)-2-amino-2-(3-hydroxyisoxazol-5-yl)acetic acid, is a potent neurotoxin and a structural analog of the neurotransmitter glutamate.[3] It is famously found in the fly agaric mushroom, Amanita muscaria, and related species.[3]

Natural Source and Isolation

Ibotenic acid is primarily isolated from the fruiting bodies of Amanita muscaria and Amanita pantherina.[5] Its concentration can vary depending on the geographical location, season, and specific mushroom variety.

This protocol outlines a general procedure for the extraction and purification of ibotenic acid using ion-exchange chromatography.

Materials:

-

Fresh or dried Amanita muscaria caps

-

Methanol

-

Water (deionized)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Dowex® 50W X8 cation exchange resin[6]

-

Ammonia solution

-

Rotary evaporator

-

Lyophilizer (optional)

-

HPLC system for analysis and purification[7]

Step-by-Step Methodology:

-

Extraction:

-

Homogenize 100 g of fresh or 10 g of dried and powdered Amanita muscaria caps in 500 mL of 70% aqueous methanol.

-

Stir the mixture at room temperature for 12-24 hours.

-

Filter the mixture through cheesecloth and then through filter paper to remove solid mushroom debris.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to yield a crude aqueous extract.

-

-

Ion-Exchange Chromatography:

-

Prepare a column with Dowex® 50W X8 resin (H+ form).

-

Adjust the pH of the crude aqueous extract to approximately 2-3 with 1M HCl.

-

Load the acidified extract onto the prepared cation exchange column.

-

Wash the column with several column volumes of deionized water to remove neutral and anionic compounds.

-

Elute the bound amino acids, including ibotenic acid, with 2M ammonia solution.

-

Collect the fractions and monitor for the presence of ibotenic acid using a suitable analytical method (e.g., thin-layer chromatography or HPLC).

-

-

Purification and Isolation:

-

Combine the fractions containing ibotenic acid and concentrate them under reduced pressure.

-

The resulting residue can be further purified by recrystallization or by preparative HPLC.[7]

-

For HPLC purification, a mixed-mode column such as Primesep 100 can be effective.[7] A mobile phase of acetonitrile and water with an acidic modifier (e.g., sulfuric acid) is typically used.[7]

-

Collect the purified ibotenic acid fraction and remove the solvent under reduced pressure or by lyophilization.

-

Diagram of the Isolation and Purification Workflow:

Caption: Workflow for the isolation and purification of ibotenic acid.

Biosynthesis of Ibotenic Acid

The biosynthesis of ibotenic acid in Amanita muscaria begins with the common amino acid, glutamic acid.[3][8] A dedicated biosynthetic gene cluster, termed the ibo cluster, encodes the enzymes responsible for this transformation.[8][9]

The key enzymatic steps are as follows:

-

Hydroxylation of Glutamic Acid: The pathway is initiated by the hydroxylation of L-glutamic acid at the C3 position to yield threo-3-hydroxyglutamic acid. This reaction is catalyzed by a non-heme Fe(II)/2-oxoglutarate-dependent dioxygenase, IboH.[8][9]

-

Further Enzymatic Transformations: The subsequent steps leading to the formation of the isoxazole ring are believed to be catalyzed by other enzymes encoded in the ibo gene cluster.[9][10] While the exact sequence and mechanisms are still under investigation, it is proposed that enzymes such as a cytochrome P450 monooxygenase (IboC), a flavin-dependent monooxygenase (IboF), an adenylating enzyme (IboA), and pyridoxal phosphate (PLP)-dependent enzymes (IboG1 and IboG2) are involved.[9][10]

-

Decarboxylation to Muscimol: Ibotenic acid can be decarboxylated to form muscimol, a potent GABAA receptor agonist. This conversion can occur both enzymatically within the mushroom, catalyzed by a decarboxylase (IboD), and non-enzymatically, for instance, upon drying or heating of the mushroom.[9]

Diagram of the Ibotenic Acid Biosynthetic Pathway:

References

- 1. An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. whxb.pku.edu.cn [whxb.pku.edu.cn]

- 3. Ibotenic acid - Wikipedia [en.wikipedia.org]

- 4. Tricholomic acid - Wikipedia [en.wikipedia.org]

- 5. Analysis of the Ibotenic Acid, Muscimol, and Ergosterol Content of an Amanita Muscaria Hydroalcoholic Extract with an Evaluation of Its Cytotoxic Effect against a Panel of Lung Cell Lines In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Introduction to Ion Exchange Chromatography | Bio-Rad [bio-rad.com]

- 7. HPLC Method for Separation of Ibotenic Acid and Muscimol on a Primesep 100 Column | SIELC Technologies [sielc.com]

- 8. dlib.hust.edu.vn [dlib.hust.edu.vn]

- 9. researchgate.net [researchgate.net]

- 10. discovery.researcher.life [discovery.researcher.life]

Review of isoxazole derivatives in recent literature

An In-Depth Technical Guide to Isoxazole Derivatives in Modern Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive review of recent advancements in the chemistry and pharmacology of isoxazole derivatives. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the core aspects of isoxazole synthesis, explores its vast therapeutic potential across multiple disease areas, and elucidates the critical structure-activity relationships that govern its efficacy.

The Isoxazole Scaffold: A Cornerstone in Medicinal Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions make it a versatile building block for designing novel therapeutic agents.[3] The isoxazole moiety is present in several FDA-approved drugs, including the antibacterial agent sulfamethoxazole and the anti-inflammatory drug valdecoxib, highlighting its clinical significance.[4][5]

The inherent aromaticity of the isoxazole ring provides a stable core, yet the weak N-O bond offers a potential site for metabolic cleavage or synthetic manipulation, making it a useful intermediate in complex syntheses.[1][6][7] Recent literature reveals a surge in the exploration of isoxazole derivatives, driven by their broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][8][9][10][11] This guide synthesizes the latest findings, offering insights into the design, synthesis, and application of this remarkable heterocyclic system.

Advances in the Synthesis of Isoxazole Derivatives

The construction of the isoxazole core has evolved significantly, with modern methodologies focusing on efficiency, regioselectivity, and sustainability. These advances have facilitated the creation of diverse chemical libraries for high-throughput screening and drug discovery.[8][10]

Key Synthetic Strategies

-

1,3-Dipolar Cycloaddition: This remains one of the most fundamental and widely used methods for synthesizing the isoxazole ring. It typically involves the reaction of a nitrile oxide (generated in situ from an aldoxime) with an alkyne or alkene.[2][12] Copper(I)-catalyzed versions of this reaction are particularly efficient and regioselective, yielding 3,5-disubstituted isoxazoles.[13]

-

Transition Metal-Catalyzed Cycloisomerization: Gold and other transition metals can catalyze the cycloisomerization of α,β-acetylenic oximes to form substituted isoxazoles under mild conditions.[13] This method offers an alternative route with high yields and functional group tolerance.

-

Green Chemistry Approaches: In line with sustainable chemistry principles, several eco-friendly methods have been developed. These include microwave-assisted and ultrasound-assisted syntheses, which significantly reduce reaction times and often improve yields.[8][14] Solvent-free reactions and the use of recyclable catalysts are also gaining prominence.[14][15]

Exemplary Protocol: One-Pot Synthesis of 3,5-Disubstituted Isoxazoles

This protocol describes a copper(I)-catalyzed cycloaddition, a reliable method for generating isoxazoles.

-

Reactant Preparation: In a round-bottom flask, dissolve the terminal alkyne (1.0 eq) and the aldoxime (1.2 eq) in a suitable solvent such as a 1:1 mixture of t-BuOH and water.

-

Catalyst Addition: Add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (0.1 eq). The ascorbate reduces Cu(II) to the active Cu(I) species in situ.

-

Nitrile Oxide Generation: Add an oxidizing agent, such as N-chlorosuccinimide (NCS), portion-wise to the stirring solution at room temperature. The choice of an in situ generation method is crucial for safety, as nitrile oxides can be unstable.

-

Reaction Monitoring: Stir the reaction at room temperature. Progress is monitored by Thin Layer Chromatography (TLC) until the starting material (alkyne) is consumed.

-

Workup and Purification: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure 3,5-disubstituted isoxazole.

A Spectrum of Biological Activities

Isoxazole derivatives have demonstrated a remarkable range of pharmacological effects, making them attractive candidates for treating various diseases.[8][10][16]

Anticancer Activity

The anticancer potential of isoxazoles is one of the most extensively studied areas.[17] These compounds exert their effects through diverse mechanisms of action.[18][19][20]

-

Mechanism of Action:

-

Tubulin Polymerization Inhibition: Certain isoxazole derivatives act as antimitotic agents by inhibiting the polymerization of tubulin, a critical component of the cytoskeleton involved in cell division. This disruption leads to cell cycle arrest and apoptosis.[18][19]

-

Enzyme Inhibition: Many derivatives function as potent inhibitors of key enzymes in cancer progression, including protein kinases, topoisomerase, and aromatase.[17][18]

-

Apoptosis Induction: Isoxazole-containing compounds can trigger programmed cell death (apoptosis) in tumor cells through various signaling pathways.[18][19]

-

Thymidylate Synthase Inhibition: Some derivatives prevent DNA synthesis by inhibiting the methylation process that converts uracil to thymine, a crucial step for cancer cell proliferation.[19]

-

Table 1: Selected Anticancer Isoxazole Derivatives and Their Activities

| Compound Class | Target Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |

| Isoxazole Chalcones | DU145 (Prostate) | 0.96 - 1.06 | Tubulin Polymerization Inhibition | [21][22] |

| Indole-linked Isoxazoles | MCF-7 (Breast) | 2.25 - 3.0 | Thymidylate Synthase Inhibition | [19] |

| 3,5-Disubstituted Isoxazoles | U87 (Glioblastoma) | 42.8 - 67.6 | Apoptosis Induction | [21][22] |

| 4,5-Diarylisoxazoles | Various | Potent | Antimitotic Activity | [21][22] |

Antimicrobial Activity

Isoxazole-based agents have a long history of use against microbial infections. Their efficacy spans both bacteria and fungi.[6][23]

-

Antibacterial Action: The isoxazolyl penicillins (e.g., cloxacillin, dicloxacillin) are β-lactamase-resistant antibiotics effective against Gram-positive bacteria like Staphylococcus aureus.[24] Sulfamethoxazole, often combined with trimethoprim, inhibits bacterial folic acid synthesis. The presence of specific functional groups, such as halogens or methoxy groups on phenyl rings attached to the isoxazole core, has been shown to enhance antibacterial activity.[4]

-

Antifungal Action: Several isoxazole derivatives have demonstrated significant activity against various fungal strains, although fewer have reached clinical use compared to antibacterial agents.[3] Research is ongoing to develop new antifungal drugs to combat resistance.[3]

Table 2: Representative Antibacterial Isoxazole Derivatives

| Compound/Drug | Target Bacteria | Mechanism of Action | Note |

| Cloxacillin | Gram-positive (e.g., S. aureus) | Cell wall synthesis inhibition | FDA-approved antibiotic[24] |

| Sulfamethoxazole | Broad spectrum | Folic acid synthesis inhibition | FDA-approved antibiotic[24] |

| Sampangine-Isoxazole Hybrid | C. neoformans, C. albicans | Not specified | Potent fungicidal activity[22] |

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. Isoxazole derivatives have shown potent anti-inflammatory effects, primarily by targeting key enzymes in the inflammatory cascade.[25]

-

Mechanism of Action: The main mechanism involves the inhibition of cyclooxygenase (COX) and lipoxygenase (5-LOX) enzymes.[8] COX-2 is an inducible enzyme that produces prostaglandins, which are key mediators of inflammation and pain. Several isoxazole derivatives have been designed as selective COX-2 inhibitors to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[26]

Table 3: Anti-inflammatory Activity of Isoxazole Derivatives

| Compound Class | Target | IC₅₀ (µM) | In Vivo Model | Reference |

| Indole-linked Isoxazoles | COX/LOX | - | Carrageenan-induced paw edema | [8] |

| Phenyl-isoxazole Hybrids | 5-LOX | 3.67 | - | [8] |

| Triazine-isoxazole Hybrids | COX-2 | Potent | Carrageenan-induced paw edema | [25][26] |

Structure-Activity Relationship (SAR) Insights

Understanding the relationship between a molecule's structure and its biological activity is fundamental to rational drug design. SAR studies on isoxazole derivatives have provided invaluable insights for optimizing potency and selectivity.[27]

-

Substituents at C3 and C5: For many biological activities, particularly anticancer and antimicrobial, the nature of the substituents at the 3- and 5-positions of the isoxazole ring is critical. Aromatic rings, such as phenyl or indole groups, are common at these positions.

-

Influence of Phenyl Ring Substitution: The electronic properties of substituents on these phenyl rings significantly modulate activity. Electron-donating groups (e.g., methoxy, -OCH₃) on the phenyl ring have been shown to enhance anticancer activity in some series.[21][22] Conversely, electron-withdrawing groups (e.g., nitro, -NO₂; chloro, -Cl) can increase antibacterial potency.[4]

-

Role of the Linker: In hybrid molecules where the isoxazole is linked to another pharmacophore, the nature and length of the linker can impact binding affinity and overall efficacy.

Conclusion and Future Perspectives

The isoxazole scaffold continues to be a highly productive platform in the quest for novel therapeutic agents. Recent advancements in synthetic chemistry have made a vast chemical space accessible, enabling the exploration of new biological targets.[8][10] The diverse mechanisms of action, from enzyme inhibition to disruption of protein-protein interactions, underscore the versatility of isoxazole derivatives.[18][19][20]

Future research will likely focus on several key areas:

-

Multi-Targeted Therapies: Designing single isoxazole-based molecules that can modulate multiple targets simultaneously is an emerging trend, particularly in complex diseases like cancer and neurodegenerative disorders.[8][9][10]

-

Natural Product Hybrids: Incorporating the isoxazole moiety into natural product skeletons is a promising strategy to enhance bioavailability and potency while potentially reducing toxicity.[21][22]

-

Targeted Drug Delivery: Conjugating potent isoxazole derivatives to targeting ligands could improve their therapeutic index by ensuring selective delivery to diseased cells, minimizing off-target effects.

The continued exploration of isoxazole chemistry, guided by robust biological evaluation and rational drug design principles, holds immense promise for addressing unmet medical needs and developing the next generation of innovative medicines.[9][11]

References

- 1. researchgate.net [researchgate.net]

- 2. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The recent progress of isoxazole in medicinal chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 4. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 5. ijpca.org [ijpca.org]

- 6. ijrrjournal.com [ijrrjournal.com]

- 7. scilit.com [scilit.com]

- 8. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]

- 9. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Advances in isoxazole chemistry and their role in drug discovery | CoLab [colab.ws]

- 12. nbinno.com [nbinno.com]

- 13. Isoxazole synthesis [organic-chemistry.org]

- 14. mdpi.com [mdpi.com]

- 15. ijbpas.com [ijbpas.com]

- 16. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. tandfonline.com [tandfonline.com]

- 20. A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. ijcrt.org [ijcrt.org]

- 25. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. researchgate.net [researchgate.net]

Immunosuppressive effects of 5-amino-3-methylisoxazole-4-carboxylic acid amides

An In-Depth Technical Guide to the Immunosuppressive Effects of 5-Amino-3-Methylisoxazole-4-Carboxylic Acid Amides

Abstract

The 5-amino-3-methylthis compound backbone represents a cornerstone scaffold in modern immunomodulatory drug design. Its most prominent derivatives, the prodrug leflunomide and its active metabolite teriflunomide (A77 1726), have established roles in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.[1][2] This guide provides a comprehensive technical overview of the core mechanism of action for this class of compounds—the inhibition of de novo pyrimidine synthesis—and explores the downstream consequences for lymphocyte function. We delve into the essential experimental protocols required to characterize these effects, offering field-proven insights into assay design and data interpretation for researchers and drug development professionals.

Introduction: From Prodrug to Active Immunosuppressant

Leflunomide, a member of the isoxazole class, is a prodrug that undergoes rapid and near-complete conversion into its pharmacologically active metabolite, teriflunomide (systematic name: 2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]-2-butenamide), also known as A77 1726.[3][4] This biotransformation occurs in the gut wall, plasma, and liver through the opening of the isoxazole ring.[3] Teriflunomide is the compound responsible for the immunosuppressive and immunomodulatory effects attributed to leflunomide.[1] The therapeutic efficacy of these compounds in T-cell-driven autoimmune diseases stems from their profound impact on the proliferation of rapidly dividing cells, particularly activated lymphocytes.[1][5]

Caption: Metabolic activation of Leflunomide to its active form, Teriflunomide.

Core Mechanism of Action: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

The primary and most well-characterized mechanism of action for teriflunomide is the selective and reversible inhibition of dihydroorotate dehydrogenase (DHODH).[3][6] DHODH is a key mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine synthesis pathway: the oxidation of dihydroorotate to orotate.[7][8]

The Pyrimidine Synthesis Pathway and Lymphocyte Dependency

Rapidly proliferating cells, such as activated T and B lymphocytes responding to an antigen, have a high demand for pyrimidine nucleotides (uridine, cytidine, thymidine) for the synthesis of DNA and RNA.[3][9] These cells rely heavily on the de novo synthesis pathway to meet this demand. By inhibiting DHODH, teriflunomide effectively depletes the intracellular pool of pyrimidines.[9] This cytostatic effect halts the progression of the cell cycle from the G1 to the S phase, thereby preventing the clonal expansion of autoreactive lymphocytes without inducing widespread cell death (apoptosis).[6] This targeted anti-proliferative effect is central to its immunosuppressive action.

Caption: Inhibition of DHODH by Teriflunomide disrupts pyrimidine synthesis.

Secondary and Contributing Mechanisms

While DHODH inhibition is the principal mechanism, research suggests other immunomodulatory effects may contribute to the therapeutic profile of these compounds:

-

Tyrosine Kinase Inhibition: Early studies suggested that A77 1726 can inhibit protein tyrosine kinases, including JAK1, JAK2, and JAK3, which are involved in cytokine signaling pathways.[10]

-

Inhibition of Pro-inflammatory Mediators: Teriflunomide has been shown to inhibit the production of interleukin 6 (IL-6), matrix metalloproteinase 1 (MMP-1), and prostaglandin E2 in fibroblast-like synoviocytes, which are key mediators of inflammation and tissue destruction in rheumatoid arthritis.[11]

-

NF-κB Pathway: Some evidence points to an inhibitory effect on nuclear factor kappa B (NF-κB), a critical transcription factor for inflammatory responses.[12]

-

Induction of Heme Oxygenase-1 (HO-1): In animal models of arthritis, A77 1726 was found to induce the antioxidant enzyme HO-1, which may contribute to its anti-inflammatory effects by modulating oxidative stress.[13]

Quantitative Assessment of DHODH Inhibitors

The potency of 5-amino-3-methylthis compound amides and other DHODH inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) against the enzyme and their half-maximal effective concentration (EC50) in cell-based proliferation assays.

| Compound | Target | IC50 (nM) | Assay Type | Reference(s) |

| Teriflunomide (A77 1726) | Human DHODH | 179 - 773 | Enzymatic | [14] |

| Brequinar | Human DHODH | 4.5 - ~20 | Enzymatic | [14] |

| SBL-105 | Human DHODH | 48.48 | Enzymatic | [15] |

| Indoluidin D | Human DHODH | 210 | Enzymatic | [14] |

Table 1: Comparative in vitro potency of various DHODH inhibitors. Values can vary based on specific assay conditions.

Experimental Validation: A Practical Workflow

Validating the immunosuppressive effects of a novel isoxazole derivative requires a tiered approach, moving from direct enzyme inhibition to functional cellular assays. This ensures a comprehensive understanding of the compound's mechanism and biological impact.

Caption: A tiered workflow for characterizing immunosuppressive compounds.

Detailed Experimental Protocols

The following protocols are foundational for assessing the immunosuppressive activity of DHODH inhibitors. They are designed as self-validating systems, incorporating necessary controls for robust and interpretable data.

Protocol: DHODH Enzymatic Inhibition Assay

This assay directly measures the compound's ability to inhibit the enzymatic activity of recombinant human DHODH.

-

Principle: DHODH activity is monitored by the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP), which changes from blue to colorless upon reduction. The rate of this color change is proportional to enzyme activity.[8][16]

-

Materials:

-

Recombinant human DHODH (transmembrane domain deleted for solubility)

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100

-

Substrate: Dihydroorotic acid (DHO)

-

Electron Acceptor: Coenzyme Q10

-

Indicator: 2,6-dichloroindophenol (DCIP)

-

Test Compound (serial dilutions) and Vehicle Control (e.g., DMSO)

-

96-well microplate and microplate reader

-

-

Methodology:

-

Prepare a reaction mixture containing Assay Buffer, Coenzyme Q10, and DCIP in each well of a 96-well plate.

-

Add the recombinant human DHODH enzyme to the mixture.

-

Add serial dilutions of the test compound or vehicle control to the appropriate wells.

-

Pre-incubate the plate for 30 minutes at 25°C to allow the inhibitor to bind to the enzyme.[8]

-

Initiate the reaction by adding the DHO substrate to all wells.

-

Immediately begin measuring the decrease in absorbance at 600-650 nm every 30 seconds for 10 minutes using a microplate reader.[8]

-

Data Analysis: Calculate the reaction rate (slope of absorbance vs. time) for each well. Determine the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and use a non-linear regression model to calculate the IC50 value.

-

Protocol: Lymphocyte Proliferation Assay

This assay assesses the functional consequence of DHODH inhibition on the proliferation of immune cells.

-